Thiocillin GE37468 is a member of the thiazolyl peptide class of antibiotics, known for its potent activity against Gram-positive bacteria and certain malarial parasites. It is produced by the bacterium Streptomyces ATCC 55365 and has garnered attention for its unique molecular structure and biosynthetic pathway. The compound is categorized as a thiopeptide, which are characterized by their unusual amino acid composition and complex post-translational modifications that enhance their biological activity.
Thiocillin GE37468 is derived from the Streptomyces genus, specifically from the strain Streptomyces ATCC 55365. This strain has been shown to express a genetically unstable thiopeptide antibiotic, leading to variations in production levels. To stabilize its expression, researchers have successfully transferred the GE37468 gene cluster into Streptomyces lividans, a model organism known for its genetic stability and efficiency in producing secondary metabolites .
In terms of classification, thiocillin GE37468 falls under the broader category of thiopeptides, which are known for their complex structures and mechanisms of action that primarily involve inhibiting protein synthesis in target organisms.
The biosynthesis of thiocillin GE37468 involves a series of enzymatic reactions encoded by a specific gene cluster. The key steps include:
Thiocillin GE37468 features a complex molecular structure characterized by a unique arrangement of amino acids, including non-standard residues such as β-methyl-δ-hydroxy-proline. The exact stereochemistry of some components remains to be fully elucidated, but studies have indicated that specific modifications occur during its biosynthesis .
The molecular formula and mass data are critical for understanding its properties:
Various spectroscopic methods, including NMR (Nuclear Magnetic Resonance) spectroscopy, have been employed to confirm the structure of thiocillin GE37468. These techniques provide insights into the arrangement of atoms within the molecule and help identify functional groups critical for its biological activity .
Thiocillin GE37468 undergoes several chemical reactions during its biosynthesis:
Thiocillin GE37468 exerts its antibacterial effects primarily by inhibiting protein synthesis in susceptible bacteria. It binds to specific sites on ribosomal RNA within the bacterial ribosome, preventing translation processes crucial for bacterial growth and replication.
The mechanism involves:
Relevant data regarding its stability under various conditions are crucial for practical applications in research and pharmaceutical development .
Thiocillin GE37468 has significant scientific uses primarily in microbiology and pharmacology:
The structural gene getA in Streptomyces ATCC 55365 encodes a 57-amino-acid preproprotein, comprising a 42-residue N-terminal leader peptide and a 15-residue C-terminal core peptide. The core undergoes extensive modifications to form the 14-residue mature thiopeptide GE37468 (sequence: STNCFCYICCSCSS) [1] [4] [6]. The leader peptide acts as a recognition signal for post-translational modification (PTM) enzymes, while the core contains residues destined for cyclization, dehydration, and heterocyclization.
Table 1: Preproprotein GE37468 Organization
Region | Residue Positions | Length (aa) | Function |
---|---|---|---|
Leader peptide | -42 to -1 | 42 | Enzyme recognition/scaffolding |
Core peptide | +1 to +15 | 15 | Substrate for PTMs; matures to 14 residues |
The leader peptide is indispensable for directing the cascade of >14 PTMs, including dehydration, cyclodehydration, and dehydrogenation reactions. Deletion or mutation of the leader abolishes macrocyclization and thiazole formation, confirming its role as a chaperone for modification enzymes [1] [4].
The 17.1-kb GE37468 biosynthetic cluster (getA–M) was identified via fosmid library screening using degenerate primers targeting conserved cyclodehydratase genes. The cluster spans 13 open reading frames (ORFs), flanked by non-biosynthetic genes (e.g., a HEAT repeat protein upstream and an aldehyde dehydrogenase downstream) [1].
Table 2: Key Genes in the GE37468 Biosynthetic Cluster
Gene | Function | Domain/Mechanism |
---|---|---|
getA | Preproprotein substrate | 57-aa precursor (leader + core) |
getB/C | Dehydratases | Ser/Thr dehydration to Dha/Dhb |
getI/J | Cyclodehydratase/dehydrogenase | Cys/Ser cyclization to thiazoles/oxazoles |
getJ | P450 monooxygenase | Ile8 → β-methyl-δ-hydroxy-proline (mhP) |
getD | Pyridine synthase | [4+2] aza-Diels-Alder macrocyclization |
GetI/J homologs catalyze tandem cyclodehydration/dehydrogenation of Cys/Ser/Thr residues to form thiazoles and oxazoles. This parallels microcin B17 biosynthesis, where YcaO-domain enzymes facilitate ATP-dependent heterocyclization [1] [9].
GetJ installs the unique β-methyl-δ-hydroxy-proline (mhP) residue at core position 8 via tandem double hydroxylation of Ile8, followed by cyclization. Knockout of getJ reduces antibiotic activity 4-fold, underscoring mhP’s role in conformational rigidity and target binding [1] [5].
GE37468 maturation shares mechanistic themes with:
Unlike lantibiotics, GE37468 forms a central pyridine via a non-enzymatic [4+2] aza-Diels-Alder cycloaddition between Dha1 and Dha11. This generates the 29-membered macrocycle diagnostic of EF-Tu-targeting thiopeptides (e.g., GE37468, thiomuracin). Ribosome-targeting thiopeptides (e.g., thiocillin) form 26-membered rings via Dha1–Dha10 cyclization [4] [6] [8].
Table 3: Macrocycle Size Determinants in Thiopeptides
Thiopeptide Class | Cyclization Residues | Ring Size (atoms) | Biological Target |
---|---|---|---|
GE37468/29-membered | Dha1 + Dha11 | 29 | EF-Tu |
Thiocillin/26-membered | Dha1 + Dha10 | 26 | 50S ribosome |
Berninamycin/35-membered | Multiple Dha | 35 | Undetermined |
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